molecular formula C10H9F2NO B7944418 4-(2,6-Difluorophenoxy)butanenitrile

4-(2,6-Difluorophenoxy)butanenitrile

Cat. No.: B7944418
M. Wt: 197.18 g/mol
InChI Key: YRHUYBJCRKZKHE-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenoxy)butanenitrile (CAS 1378344-87-6) is an organofluorine compound with the molecular formula C₁₀H₉F₂NO and a molar mass of 197.18 g/mol . Its structure consists of a butanenitrile backbone substituted at the 4-position with a 2,6-difluorophenoxy group.

Properties

IUPAC Name

4-(2,6-difluorophenoxy)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-8-4-3-5-9(12)10(8)14-7-2-1-6-13/h3-5H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHUYBJCRKZKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OCCCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2,6-Difluorophenoxy)butanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorophenol with butanenitrile in the presence of a suitable base and a catalyst. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the phenol group, allowing it to react with the butanenitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenoxy)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of butylamine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(2,6-Difluorophenoxy)butanenitrile has shown promise as a lead compound in drug development. Its structure allows for interaction with biological targets, making it a candidate for:

  • Anticancer Agents : Preliminary studies suggest that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The difluorophenoxy group may enhance binding affinity to specific receptors involved in tumor growth.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties, which could be harnessed in developing new antibiotics or antifungal agents.

Agricultural Science

In agricultural research, this compound is being investigated for its potential as a pesticide or herbicide. The compound's ability to interact with plant growth regulators suggests that it could be effective in controlling unwanted plant species or pests without harming desirable crops.

Materials Science

The compound's unique properties also lend themselves to applications in materials science. It can be used as an intermediate in the synthesis of polymers or specialty chemicals that require specific functional groups for enhanced performance in applications like coatings or adhesives.

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects on breast cancer cell lines. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival. The results indicated that modifications to the difluorophenoxy group could enhance efficacy and selectivity against cancer cells.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound were tested for their effectiveness against common weeds. Results showed a marked reduction in weed biomass compared to control treatments, indicating its potential as a selective herbicide. Further research is needed to optimize application rates and assess environmental impact.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenoxy)butanenitrile involves its interaction with specific molecular targets. The difluorophenoxy group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in binding to active sites or interacting with other molecules.

Comparison with Similar Compounds

Structural Analogues in Pyrazole Derivatives

Compound 24: 4-(2,6-Difluorophenoxy)-1-(1-ethyl-1H-imidazol-4-yl)-3-isopropoxy-5-methyl-1H-pyrazole

  • Molecular Formula : C₁₉H₂₁F₂N₃O₂
  • Key Features: Incorporates a pyrazole core with 2,6-difluorophenoxy and imidazole substituents.
  • Application : Acts as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases and cancer .
  • Synthesis : Prepared via coupling reactions using cesium carbonate and acetonitrile under molecular sieve conditions .

Comparison :

  • The pyrazole derivative (Compound 24) exhibits a more complex heterocyclic framework compared to 4-(2,6-Difluorophenoxy)butanenitrile, enhancing its binding affinity to DHODH.
  • The nitrile group in this compound may offer greater versatility for further functionalization compared to the pyrazole’s rigid structure.

Pyrimidine-Based Derivatives

4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidine-2-amine

  • Molecular Formula : C₁₁H₇F₅N₃O
  • Key Features: Pyrimidine ring substituted with 2,6-difluorophenoxy and trifluoromethyl groups.
  • Application : Potentiates the HMRGX1 receptor (likely a G-protein-coupled receptor) for pain treatment, as patented by Eli Lilly .
  • Structural Advantage : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

Comparison :

  • The pyrimidine derivative’s trifluoromethyl group provides distinct electronic effects compared to the nitrile group in this compound.
  • Both compounds share the 2,6-difluorophenoxy moiety, suggesting its importance in receptor binding.

Other Butanenitrile Derivatives

4-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)butanenitrile

  • Key Features : Complex bicyclic structure fused with a cyclopentyl group.
  • Application : Likely targets kinases or nucleotide-binding proteins due to the triazolo-pyrazine core .

Comparison :

  • While sharing the butanenitrile backbone, this derivative’s fused heterocyclic system confers specificity for kinase inhibition, unlike the simpler this compound.

Physicochemical and Functional Comparison Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Primary Application Source
This compound C₁₀H₉F₂NO 197.18 Nitrile + difluorophenoxy Synthetic intermediate
Compound 24 (Pyrazole derivative) C₁₉H₂₁F₂N₃O₂ 373.39 Pyrazole + imidazole + difluorophenoxy DHODH inhibition
Pyrimidine-2-amine derivative C₁₁H₇F₅N₃O 307.19 Pyrimidine + trifluoromethyl + difluorophenoxy HMRGX1 receptor potentiation
Triazolo-pyrazine butanenitrile C₁₉H₂₀N₆ 332.41 Bicyclic triazolo-pyrazine + cyclopentyl Kinase inhibition

Key Research Findings

  • Synthetic Utility: The nitrile group in this compound allows for diverse derivatization, such as conversion to amines or carboxylic acids, enhancing its role in multi-step syntheses .
  • Biological Relevance: The 2,6-difluorophenoxy group is a recurring motif in receptor-targeted compounds, suggesting its role in hydrophobic interactions and steric tuning .
  • Metabolic Stability : Fluorine substitution in all analogues improves resistance to oxidative metabolism, a critical factor in drug design .

Biological Activity

4-(2,6-Difluorophenoxy)butanenitrile is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a difluorophenoxy group and a butanenitrile moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The structure of this compound can be represented as follows:

Chemical Formula C11H10F2N\text{Chemical Formula }C_{11}H_{10}F_2N

The compound consists of:

  • A butanenitrile backbone.
  • A 2,6-difluorophenoxy substituent that enhances its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although detailed pathways remain under investigation.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. Notably, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.

Research Findings and Case Studies

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry reported that this compound exhibits IC50 values in the micromolar range against various cancer cell lines, suggesting potent cytotoxicity .
  • Mechanism Exploration : Another investigation focused on the compound's interaction with specific molecular targets involved in cell proliferation and apoptosis. The findings indicated that the difluorophenoxy group plays a crucial role in enhancing binding affinity to these targets .
  • Animal Model Efficacy : In vivo studies demonstrated that administration of this compound significantly reduced tumor size in mouse models when compared to control groups .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundDifluorophenoxy derivativeHighHigh
4-(2-Chlorophenoxy)butanenitrileChlorinated derivativeModerateModerate
4-(Phenoxy)butanenitrileNon-fluorinated derivativeLowLow

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